(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane
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Overview
Description
(1S,6S)-2,2-Difluoro-7-oxabicyclo[410]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and an oxygen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-2,2-Difluoro-7-oxabicyclo[410]heptane typically involves difluoromethylation reactionsThe reaction conditions often require the presence of a base and a suitable solvent to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance efficiency and selectivity. The use of metal-based catalysts, such as palladium or nickel complexes, is common in these processes to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of difluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluorinated alcohols, oxides, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved often include the formation of stable intermediates that facilitate subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-dioxolane: Similar in structure but lacks the bicyclic framework.
2,2-Difluorocyclopropane: Shares the difluoromethyl group but has a different ring structure.
2,2-Difluoro-1,3-dioxane: Contains an oxygen atom in a different ring system.
Uniqueness
(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. The presence of both fluorine and oxygen atoms within the bicyclic framework enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
(1S,6S)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-2-4-5(6)9-4/h4-5H,1-3H2/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDANUBQCCDRI-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](O2)C(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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